1-(3-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea
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Description
1-(3-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiourea compounds and has been studied for its various biological activities.
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized through various methods. For instance, Mushtaque et al. (2016) synthesized a thiourea compound and elucidated its structure using spectroscopic techniques. This process involves computational quantum chemical studies, demonstrating the compound's stability and interaction with biomolecules like DNA (Mushtaque et al., 2016). Such synthetic and characterization approaches are crucial for developing new compounds with potential applications in medicinal chemistry and material science.
Molecular Docking and DNA Binding
Molecular docking and DNA binding studies are significant for understanding the biological interactions of thiourea derivatives. For example, the synthesized thiourea compounds have been shown to bind with B-DNA, indicating potential applications in targeting specific DNA sequences for therapeutic purposes (Mushtaque et al., 2016). These findings can aid in the design of drug molecules with high specificity and efficacy.
Cytotoxicity and Cell Cycle Analysis
The evaluation of cytotoxicity and cell cycle analysis is essential for assessing the therapeutic potential of thiourea derivatives. MD Mushtaque et al. (2017) investigated the cytotoxic nature of a synthesized thiourea compound against various cell lines, revealing its non-toxic nature up to certain concentrations and its ability to induce cell cycle arrest, suggesting its potential as a cancer therapeutic agent (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
Quantum chemical analyses are used to study the electronic properties of thiourea derivatives. Hamza M. Abosadiya et al. (2019) conducted a study involving X-Ray, spectroscopic characterization, and quantum chemical calculations of substituted benzoylthiourea derivatives, providing insight into their molecular structures and potential applications in designing NLO materials (Hamza M. Abosadiya et al., 2019).
Anticancer Studies
Thiourea derivatives have shown promise in anticancer studies. Deepa R. Parmar et al. (2021) designed and synthesized thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety, evaluated for their in vitro anticancer activity. Some compounds exhibited significant potency against various cancer cell lines, underscoring the therapeutic potential of thiourea derivatives in cancer treatment (Deepa R. Parmar et al., 2021).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJNAXMAPTPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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